4-bromo-1-ethyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-Bromo-1-ethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 4-position, an ethyl group at the 1-position, and a carboxamide group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-ethyl-1H-pyrazole-5-carboxamide typically involves the bromination of a pyrazole precursor followed by functional group modifications. One common method includes the reaction of 4-bromo-1-ethyl-1H-pyrazole with an appropriate carboxamide derivative under controlled conditions. The reaction may require catalysts or specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or bromine-containing reagents. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyrazole ring or the substituents.
Coupling Reactions: It can form new carbon-carbon or carbon-heteroatom bonds through coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate for oxidation reactions.
Catalysts: Palladium or copper catalysts for coupling reactions.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce complex heterocyclic structures .
Scientific Research Applications
4-Bromo-1-ethyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 4-Bromo-1-ethyl-1H-pyrazole-5-carbaldehyde
- 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid
- 4-Bromo-1-ethyl-1H-pyrazole-3-carboxamide
Uniqueness
4-Bromo-1-ethyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, ethyl, and carboxamide groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-bromo-2-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O/c1-2-10-5(6(8)11)4(7)3-9-10/h3H,2H2,1H3,(H2,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXFFRYJPUDPPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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